1-[(2-Chloroethyl)sulfanyl]decane
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Overview
Description
1-[(2-Chloroethyl)sulfanyl]decane is an organic compound that belongs to the class of alkyl sulfides It is characterized by a decane backbone with a sulfanyl group attached to a 2-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfanyl]decane can be synthesized through the reaction of decanethiol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloroethyl)sulfanyl]decane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloroethyl)sulfanyl]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]decane involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon-sulfur bond. This reactivity is crucial for its interactions with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas): Known for its use as a chemical warfare agent, it shares the chloroethyl sulfanyl structure but with a shorter carbon chain.
Bis(2-chloroethyl) sulfide: Another sulfur mustard compound with similar chemical properties.
Uniqueness: 1-[(2-Chloroethyl)sulfanyl]decane is unique due to its longer carbon chain, which may influence its physical properties and reactivity. This structural difference can lead to distinct applications and effects compared to shorter-chain analogs.
Properties
CAS No. |
55883-66-4 |
---|---|
Molecular Formula |
C12H25ClS |
Molecular Weight |
236.85 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)decane |
InChI |
InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-12H2,1H3 |
InChI Key |
LZMOUDBXBZLLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCCl |
Origin of Product |
United States |
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